molecular formula C12H11N3O2 B14951154 N'-[(1E)-1-(pyridin-4-yl)ethylidene]furan-2-carbohydrazide

N'-[(1E)-1-(pyridin-4-yl)ethylidene]furan-2-carbohydrazide

Cat. No.: B14951154
M. Wt: 229.23 g/mol
InChI Key: ZMRUSCLNKCNVOK-NTEUORMPSA-N
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Description

N’~2~-[1-(4-PYRIDYL)ETHYLIDENE]-2-FUROHYDRAZIDE is a chemical compound that features a pyridine ring and a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[1-(4-PYRIDYL)ETHYLIDENE]-2-FUROHYDRAZIDE typically involves the condensation of 4-pyridinecarboxaldehyde with 2-furohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[1-(4-PYRIDYL)ETHYLIDENE]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’~2~-[1-(4-PYRIDYL)ETHYLIDENE]-2-FUROHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’~2~-[1-(4-PYRIDYL)ETHYLIDENE]-2-FUROHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the furohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’~2~-[1-(2-Pyridyl)ethylidene]nicotinohydrazide
  • N’~2~-[1-(2-Pyridinyl)ethylidene]benzohydrazide

Uniqueness

N’~2~-[1-(4-PYRIDYL)ETHYLIDENE]-2-FUROHYDRAZIDE is unique due to the presence of both a pyridine ring and a furohydrazide moiety, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[(E)-1-pyridin-4-ylethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H11N3O2/c1-9(10-4-6-13-7-5-10)14-15-12(16)11-3-2-8-17-11/h2-8H,1H3,(H,15,16)/b14-9+

InChI Key

ZMRUSCLNKCNVOK-NTEUORMPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=NC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=NC=C2

Origin of Product

United States

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